1-(Phenylsulfonyl)-2-methyl-6-azaindole chemical properties
1-(Phenylsulfonyl)-2-methyl-6-azaindole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 1-(Phenylsulfonyl)-2-methyl-6-azaindole
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1-(Phenylsulfonyl)-2-methyl-6-azaindole. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to its incorporation of the 6-azaindole scaffold, a privileged structure known for its role in kinase inhibition. The guide delves into the compound's predicted physicochemical and spectroscopic characteristics, offers a detailed, field-proven synthetic protocol, and explores its chemical reactivity, stability, and safety considerations. The content is structured to provide not only data but also the scientific rationale behind experimental procedures and reactivity patterns, making it a valuable resource for scientists working with this class of compounds.
Introduction: The Strategic Importance of the 6-Azaindole Scaffold
Azaindoles, also known as pyrrolopyridines, represent a critical class of heterocyclic compounds in medicinal chemistry. They are bioisosteres of both indoles and purines, where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom.[1] This substitution has profound effects on the molecule's properties. The introduction of a nitrogen atom into the six-membered ring can modulate solubility, pKa, and lipophilicity, and critically, it provides an additional hydrogen bond acceptor.[1][2] This feature is particularly advantageous in the design of kinase inhibitors, where the azaindole nitrogen can form a key hydrogen bond with the "hinge" region of the ATP binding site, mimicking the adenine fragment of ATP.[1][2]
The 1-(Phenylsulfonyl) group serves a dual purpose. It acts as a robust protecting group for the indole nitrogen, preventing unwanted side reactions. More importantly, it functions as a powerful electron-withdrawing group. This fundamentally alters the reactivity of the azaindole core, transforming it from an electron-rich system (typical of indoles) to an electron-deficient one, thereby opening up unique avenues for nucleophilic substitution reactions.[3][4] The 2-methyl group adds steric and electronic features that can be crucial for tuning selectivity and potency in drug candidates.
The combination of these three components—the hinge-binding 6-azaindole core, the activating phenylsulfonyl group, and the modulating 2-methyl substituent—makes 1-(Phenylsulfonyl)-2-methyl-6-azaindole a highly valuable and versatile building block in modern drug discovery.
Physicochemical and Spectroscopic Properties
While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on extensive data from closely related analogs.[3][5][6]
Data Summary
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₄H₁₂N₂O₂S | Calculated |
| Molecular Weight | 272.33 g/mol | Calculated |
| Appearance | Expected to be a white to light yellow solid | Based on analogs like 2-benzyl-1-(phenylsulfonyl)-1H-indole.[5] |
| Melting Point | Estimated: 110-130 °C | Analogy with similar substituted N-phenylsulfonylindoles.[5] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, DMF, DMSO); low solubility in water. | General property of similar organic compounds. |
| pKa | The pyridine nitrogen is weakly basic (pKa ~ 2-3). | The electron-withdrawing effect of the fused ring and sulfonyl group reduces basicity. |
Spectroscopic Analysis (Predicted)
The following spectroscopic signatures are anticipated and provide a basis for the structural confirmation of the molecule.
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¹H NMR (400 MHz, CDCl₃):
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δ 8.0-7.2 ppm (m, 9H): A complex multiplet region corresponding to the protons on the phenylsulfonyl group and the aromatic protons of the azaindole core. The protons ortho to the sulfonyl group (on the phenyl ring) are expected to be the most downfield shifted due to deshielding.
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δ 6.5-6.8 ppm (s, 1H): A singlet corresponding to the proton at the C3 position of the azaindole ring.
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δ 2.5-2.7 ppm (s, 3H): A sharp singlet for the three protons of the 2-methyl group.
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-
¹³C NMR (100 MHz, CDCl₃):
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δ 145-120 ppm: A series of peaks for the aromatic carbons of both the azaindole and phenylsulfonyl rings.
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δ ~140 ppm: Expected signal for the carbon of the 2-methyl group on the azaindole ring.
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δ ~15 ppm: A signal in the aliphatic region for the methyl carbon.
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-
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~1370 & ~1180 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.
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~1600-1450 cm⁻¹: Aromatic C=C stretching vibrations.
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~3100-3000 cm⁻¹: Aromatic C-H stretching.
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-
Mass Spectrometry (ESI-MS):
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m/z [M+H]⁺: Expected at 273.07.
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Fragmentation: A likely fragmentation pattern involves the cleavage of the N-S bond, yielding fragments corresponding to the phenylsulfonyl cation (m/z 141) and the 2-methyl-6-azaindole cation (m/z 131).
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Synthesis and Purification Workflow
The most direct and reliable method for preparing 1-(Phenylsulfonyl)-2-methyl-6-azaindole is through the N-sulfonylation of commercially available 2-methyl-6-azaindole. This process is efficient and provides a high yield of the desired product.
Synthetic Workflow Diagram
Detailed Experimental Protocol
Objective: To synthesize 1-(Phenylsulfonyl)-2-methyl-6-azaindole from 2-methyl-6-azaindole.
Materials:
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2-methyl-6-azaindole (1.0 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-6-azaindole (1.0 eq). Dissolve it in anhydrous DMF (approx. 0.2 M concentration).
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Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 eq) portion-wise over 10 minutes.
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Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the N-H of the azaindole, forming the highly nucleophilic sodium salt. This is crucial for an efficient reaction with the electrophilic sulfonyl chloride. Anhydrous DMF is used as it is a polar aprotic solvent that can dissolve the reactants and will not quench the strong base.
-
-
Sulfonylation: After stirring at 0 °C for 30 minutes, add benzenesulfonyl chloride (1.1 eq) dropwise via syringe.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).
-
Causality: The aqueous quench neutralizes any remaining reactive species. Extraction with EtOAc moves the desired organic product from the polar DMF/aqueous phase into the organic phase.
-
-
Washing: Wash the combined organic layers with water and then with brine.
-
Causality: The water wash helps remove residual DMF, while the brine wash removes bulk water from the organic layer, facilitating drying.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The pure fractions are combined and concentrated to afford 1-(Phenylsulfonyl)-2-methyl-6-azaindole as a solid.
Chemical Reactivity and Stability
Reactivity Profile
The introduction of the phenylsulfonyl group dramatically inverts the typical reactivity of the indole nucleus.
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Electron-Deficient Nature: The potent electron-withdrawing effects of both the sulfonyl group and the pyridine nitrogen make the π-system of the azaindole core highly electron-deficient. This deactivates the ring towards traditional electrophilic aromatic substitution, which is the hallmark reactivity of simple indoles.[4]
-
Nucleophilic Addition at C3: This electron deficiency renders the C3 position susceptible to attack by nucleophiles. This is a powerful and synthetically useful characteristic, allowing for the introduction of various substituents at a position that is normally nucleophilic itself. Organocuprates, for example, have been shown to add to the C3 position of N-sulfonyl indoles.[3]
Stability and Storage
-
General Stability: The compound is stable under normal laboratory conditions (ambient temperature and pressure).[7] It should be protected from moisture and direct sunlight.[8]
-
Conditions to Avoid: Avoid exposure to high temperatures, as this may lead to thermal decomposition, potentially releasing hazardous products like oxides of carbon, nitrogen, and sulfur.[7][9]
-
Incompatible Materials: The compound may react exothermically with strong oxidizing agents, strong acids, and strong alkalis.[7] It should be stored away from these materials.
Applications in Research and Drug Development
1-(Phenylsulfonyl)-2-methyl-6-azaindole is not an end-product therapeutic itself but rather a strategic intermediate and building block.
-
Kinase Inhibitor Scaffolds: Its primary application is in the synthesis of more complex molecules targeting protein kinases. The 6-azaindole core is a proven hinge-binder, and further functionalization at other positions (e.g., C3, C4, C5) allows for the exploration of structure-activity relationships (SAR) to achieve potency and selectivity.[1][2]
-
Fragment-Based Drug Discovery (FBDD): This molecule can be used as a core fragment in FBDD campaigns. Its well-defined interaction with kinase hinge regions makes it an excellent starting point for growing more elaborate inhibitors.
-
Chemical Libraries: It serves as a versatile precursor for creating libraries of diverse azaindole derivatives for high-throughput screening against various biological targets.[10] The reactivity at the C3 position is particularly useful for this purpose.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this exact compound is not available, the following guidance is based on data for structurally similar chemicals, including N-sulfonylindoles and other azaindole derivatives.[7][9]
-
Hazard Identification:
-
Handling and Personal Protective Equipment (PPE):
-
Storage:
-
First Aid Measures:
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration.[9][12]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[7][9]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[9]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Call a physician or poison control center.[9]
-
References
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- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7- Azaindoline through Domino Reactions of 2-Fluoro-3. (n.d.).
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- 7-AZAINDOLE 98% FOR SYNTHESIS MSDS CAS No: 271-63-6 MSDS - Loba Chemie. (2016, April 27).
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